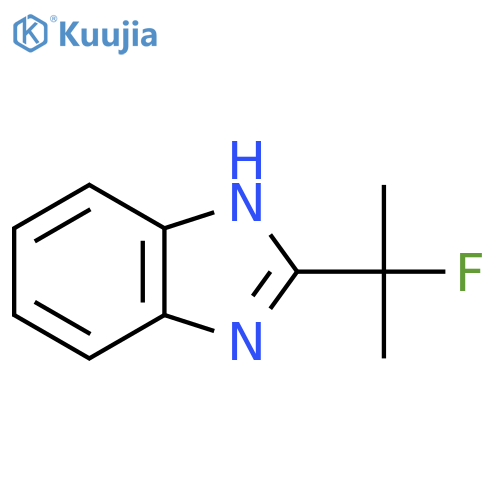

Cas no 1553990-08-1 (2-(2-fluoropropan-2-yl)-1H-1,3-benzodiazole)

2-(2-fluoropropan-2-yl)-1H-1,3-benzodiazole 化学的及び物理的性質

名前と識別子

-

- EN300-3193106

- 2-(2-fluoropropan-2-yl)-1H-1,3-benzodiazole

- 1553990-08-1

-

- インチ: 1S/C10H11FN2/c1-10(2,11)9-12-7-5-3-4-6-8(7)13-9/h3-6H,1-2H3,(H,12,13)

- InChIKey: FVHQAAPUMQHZIE-UHFFFAOYSA-N

- SMILES: FC(C)(C)C1=NC2C=CC=CC=2N1

計算された属性

- 精确分子量: 178.09062652g/mol

- 同位素质量: 178.09062652g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 2

- 重原子数量: 13

- 回転可能化学結合数: 1

- 複雑さ: 193

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 28.7Ų

- XLogP3: 2.5

2-(2-fluoropropan-2-yl)-1H-1,3-benzodiazole Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-3193106-0.05g |

2-(2-fluoropropan-2-yl)-1H-1,3-benzodiazole |

1553990-08-1 | 0.05g |

$455.0 | 2023-06-04 | ||

| Enamine | EN300-3193106-2.5g |

2-(2-fluoropropan-2-yl)-1H-1,3-benzodiazole |

1553990-08-1 | 2.5g |

$1063.0 | 2023-06-04 | ||

| Enamine | EN300-3193106-10.0g |

2-(2-fluoropropan-2-yl)-1H-1,3-benzodiazole |

1553990-08-1 | 10g |

$2331.0 | 2023-06-04 | ||

| Enamine | EN300-3193106-0.1g |

2-(2-fluoropropan-2-yl)-1H-1,3-benzodiazole |

1553990-08-1 | 0.1g |

$476.0 | 2023-06-04 | ||

| Enamine | EN300-3193106-0.25g |

2-(2-fluoropropan-2-yl)-1H-1,3-benzodiazole |

1553990-08-1 | 0.25g |

$498.0 | 2023-06-04 | ||

| Enamine | EN300-3193106-1.0g |

2-(2-fluoropropan-2-yl)-1H-1,3-benzodiazole |

1553990-08-1 | 1g |

$541.0 | 2023-06-04 | ||

| Enamine | EN300-3193106-0.5g |

2-(2-fluoropropan-2-yl)-1H-1,3-benzodiazole |

1553990-08-1 | 0.5g |

$520.0 | 2023-06-04 | ||

| Enamine | EN300-3193106-5.0g |

2-(2-fluoropropan-2-yl)-1H-1,3-benzodiazole |

1553990-08-1 | 5g |

$1572.0 | 2023-06-04 |

2-(2-fluoropropan-2-yl)-1H-1,3-benzodiazole 関連文献

-

Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266

-

2. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

8. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

2-(2-fluoropropan-2-yl)-1H-1,3-benzodiazoleに関する追加情報

Comprehensive Analysis of 2-(2-fluoropropan-2-yl)-1H-1,3-benzodiazole (CAS No. 1553990-08-1)

The compound 2-(2-fluoropropan-2-yl)-1H-1,3-benzodiazole (CAS No. 1553990-08-1) is a fluorinated derivative of benzodiazole, a heterocyclic structure widely studied in medicinal chemistry and material science. Its unique fluoropropan-2-yl substitution pattern makes it a valuable intermediate for synthesizing bioactive molecules, particularly in the development of small-molecule inhibitors and fluorescent probes. Researchers have shown growing interest in this compound due to its potential applications in drug discovery and organic electronics, aligning with current trends in precision medicine and sustainable materials.

From a structural perspective, the benzodiazole core provides rigidity and π-conjugation, while the 2-fluoropropan-2-yl group introduces steric and electronic effects that can modulate binding affinity or optical properties. This balance is critical in designing targeted therapies, a hot topic in cancer research and neurodegenerative disease studies. Computational chemistry studies suggest that the fluorine atom's electronegativity may enhance intermolecular interactions, a feature exploited in proteolysis-targeting chimeras (PROTACs)—a breakthrough technology frequently searched in AI-driven drug design platforms.

The synthesis of CAS No. 1553990-08-1 typically involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions, methods trending in green chemistry discussions. Environmental concerns have driven demand for solvent-free protocols and catalyst recycling, which users often query in scientific databases. Recent patents highlight its utility in OLED materials, where its fluorine-induced electron-withdrawing properties improve device efficiency���a key focus in renewable energy forums.

Analytical characterization of this compound employs LC-MS and NMR spectroscopy, techniques frequently searched alongside quality control and method validation keywords. Its stability under physiological pH (a common concern in pharmacokinetics studies) has been investigated using high-throughput screening platforms, another trending topic in automated chemistry. The compound's logP value and hydrogen bond acceptors align with Lipinski's rule parameters, making it relevant to bioavailability optimization discussions.

In material science, the 1,3-benzodiazole moiety contributes to charge transport properties, while the fluorine atom tunes bandgap energy—a combination explored in perovskite solar cells research. This dual applicability addresses frequent searches about multifunctional compounds in ACS Nano or Nature Materials publications. Safety assessments indicate no significant ecotoxicity (a prioritized subject in REACH compliance queries), though standard PPE precautions apply during handling.

Marketwise, suppliers list 1553990-08-1 under building blocks for high-value chemicals, with pricing influenced by scale-up challenges—a pain point often raised in process chemistry webinars. Its patent landscape shows activity in kinase inhibitor formulations (a persistent focus in oncology pipelines) and bioimaging agents, correlating with rising Google Scholar alerts for theranostics. The compound's chromophore properties also spark interest in super-resolution microscopy, a technique dominating cell biology search trends.

Future research directions may explore its metal-organic framework (MOF) integrations or covalent organic framework (COF) modifications—topics gaining traction in nanotechnology circles. As AI-assisted molecular design tools advance (per DeepMind-related queries), derivatives of 2-(2-fluoropropan-2-yl)-1H-1,3-benzodiazole could emerge in virtual screening libraries for neglected diseases. Its combination of fluorine effects and heterocyclic diversity positions it as a versatile scaffold in contemporary structure-activity relationship studies.

1553990-08-1 (2-(2-fluoropropan-2-yl)-1H-1,3-benzodiazole) Related Products

- 1289212-90-3(5-Chloro-N-cyclopropylpicolinamide)

- 5654-98-8(5H,6H,7H-pyrrolo[2,3-d]pyrimidine)

- 84035-89-2(N1-(3-Nitrophenyl)ethane-1,2-diamine hydrochloride)

- 1698003-92-7(3-(3-bromo-4-fluorophenyl)-2,2-dimethylcyclopropylmethanamine)

- 478030-80-7(N'-((1-[(4-CHLOROPHENYL)SULFONYL]-4-PIPERIDINYL)CARBONYL)BENZENECARBOHYDRAZIDE)

- 1804458-64-7(2-Bromo-4-chloro-3-(difluoromethyl)-5-(trifluoromethyl)pyridine)

- 2137804-43-2(1-(2,6-dimethyloxan-4-yl)methyl-1H-1,2,4-triazol-3-amine)

- 90226-50-9(2-amino-1-ethylcyclohexan-1-ol)

- 2310096-85-4(1-(5-bromopyrimidin-2-yl)-4-{1,2,4triazolo4,3-bpyridazin-6-yl}-1,4-diazepane)

- 2763928-92-1(4-(3-Acetamidooxetan-3-yl)benzoic acid)